2-(3-Fluorophenyl)prop-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-(3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12) |
InChI Key |
ABBGLRUWWIYRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 3 Fluorophenyl Prop 2 Enoic Acid
Reactions Involving the Carbon-Carbon Double Bond
The presence of an electron-withdrawing 3-fluorophenyl group in conjugation with a carboxylic acid functionality significantly influences the reactivity of the carbon-carbon double bond in 2-(3-Fluorophenyl)prop-2-enoic acid. This electronic arrangement renders the double bond susceptible to both electrophilic and nucleophilic attacks, as well as participation in cycloaddition reactions.
Electrophilic Additions to the Olefinic Moiety
The carbon-carbon double bond of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating an attack that leads to the formation of a more stable carbocation intermediate. The subsequent attack of a nucleophile on this carbocation completes the addition reaction.
The regioselectivity of these additions is governed by the stability of the carbocation intermediate. The presence of the phenyl ring allows for the formation of a benzylic carbocation, which is stabilized by resonance. Consequently, the electrophile will preferentially add to the carbon atom further from the phenyl group, leading to the formation of the more substituted and stable carbocation at the benzylic position. For instance, in the hydrohalogenation of a similar compound, 2-phenylpropenoic acid, the reaction proceeds via the formation of a tertiary carbocation, leading to the corresponding 2-halo-2-phenylpropanoic acid. While specific studies on the electrophilic addition of halogens or hydrogen halides to this compound are not extensively documented in publicly available literature, the general mechanism for electrophilic addition to alkenes is well-established. libretexts.orgsavemyexams.comyoutube.comyoutube.com The reaction with bromine (Br₂), for example, would proceed through a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield the corresponding dibromo derivative. dalalinstitute.com
Nucleophilic Additions to the α,β-Unsaturated System
The electron-withdrawing nature of the carboxylic acid group and the 3-fluorophenyl ring makes the β-carbon of the double bond in this compound electrophilic and thus susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. While specific research detailing the conjugate addition of various nucleophiles to this compound is limited in the reviewed literature, the principles of the Michael addition are broadly applicable. For example, the reaction with a primary or secondary amine would be expected to yield the corresponding β-amino acid derivative. Similarly, the addition of thiols would result in the formation of β-thioether compounds.
Cycloaddition Reactions
The carbon-carbon double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. In a Diels-Alder reaction, the α,β-unsaturated system would react with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of the product would be controlled by the electronic nature of both the diene and the dienophile.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, most notably esters and amides.
Esterification Reactions and Ester Derivatives
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process, and the equilibrium can be shifted towards the product by removing water as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then readily reacts with an alcohol to form the corresponding ester.
While specific data for the synthesis of a wide range of esters from this compound is not extensively reported, the synthesis of related esters like ethyl 2-(3-fluoro-4-nitrophenyl)propionate has been documented in a patent. bham.ac.uk The general procedures for esterification are well-established and can be applied to produce a variety of ester derivatives of this compound.
Table 1: Examples of Related Ester Synthesis
| Ester Product | Reactants | Reagents/Conditions | Reference |
|---|---|---|---|
| Ethyl 2-(3-fluoro-4-nitrophenyl)propionate | Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate | Sodium chloride, Dimethyl sulfoxide, Heat | bham.ac.uk |
Amidation Reactions and Amide Derivatives
Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These coupling agents facilitate the formation of an amide bond by activating the carboxyl group.
The synthesis of 3-(3-Fluorophenyl)-2-propenamide, a constitutional isomer of the direct amide derivative, is documented. savemyexams.com While direct synthesis of a broad range of amides from this compound is not widely reported in the available literature, the established methods of amide bond formation provide a clear pathway for the preparation of such derivatives.
Table 2: Examples of Related Amide Synthesis
| Amide Product | Reactants | Reagents/Conditions | Reference |
|---|---|---|---|
| 3-(3-Fluorophenyl)-2-propenamide | Not specified | Not specified | savemyexams.com |
Decarboxylation Pathways and Products
The decarboxylation of α,β-unsaturated carboxylic acids like this compound, which involves the removal of the carboxyl group as carbon dioxide, is generally a challenging transformation that necessitates specific catalytic conditions. The stability of the vinyl anion that would be formed upon decarboxylation makes the reaction energetically unfavorable under simple thermal conditions.
Research into the decarboxylation of cinnamic acid derivatives has shown that this reaction often requires transition metal catalysts or specialized reagents to proceed efficiently. jocpr.com For instance, silver-catalyzed decarboxylative cross-coupling reactions of cinnamic acids with isocyanides have been reported to yield the corresponding amides through a vinylic radical intermediate. beilstein-journals.org While specific studies on the decarboxylation of this compound are not extensively documented in publicly available literature, it is reasonable to predict that similar catalytic systems would be required.
The expected product of a simple decarboxylation would be 1-fluoro-3-vinylbenzene. However, the reaction conditions required might lead to other transformations, such as polymerization or reactions involving the fluorinated ring.
Table 1: Plausible Decarboxylation Strategies and Potential Products
| Catalyst/Reagent System | Predicted Major Product | Notes |
| Silver Catalyst / Heat | 1-Fluoro-3-vinylbenzene | Based on studies of similar cinnamic acids. beilstein-journals.org |
| Palladium Catalyst / Heat | 1-Fluoro-3-vinylbenzene | Potential for various side reactions. |
| Photoredox Catalysis | 1-Fluoro-3-vinylbenzene | A modern and often milder alternative. |
This table presents hypothetical outcomes based on established chemical principles for related compounds, as direct experimental data for this compound is limited.
Reduction and Oxidation Reactions of the Carboxyl Group
The carboxyl group of this compound can undergo both reduction and oxidation, leading to a variety of products depending on the reagents and conditions employed.
Reduction:
The reduction of the carboxylic acid group to a primary alcohol is a common transformation typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound with LiAlH₄ is expected to yield 2-(3-fluorophenyl)prop-2-en-1-ol. It is important to note that under these conditions, the conjugated double bond may also be reduced, leading to the formation of 2-(3-fluorophenyl)propan-1-ol. The selectivity of this reduction would depend on the specific reaction conditions, such as temperature and the stoichiometry of the reducing agent. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.
Oxidation:
The carboxylic acid functional group is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄), the entire propenoic acid side chain can be cleaved from the aromatic ring. This oxidative cleavage would result in the formation of 3-fluorobenzoic acid. masterorganicchemistry.com
Table 2: Predicted Products of Reduction and Oxidation of the Carboxyl Group
| Reaction | Reagent | Predicted Major Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(3-Fluorophenyl)prop-2-en-1-ol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), harsh conditions | 2-(3-Fluorophenyl)propan-1-ol |
| Oxidation | Hot, concentrated Potassium Permanganate (KMnO₄) | 3-Fluorobenzoic acid |
This table outlines the expected products based on the known reactivity of similar functional groups, as specific experimental data for this compound is not widely available.
Reactivity of the Fluorinated Phenyl Ring
The presence of both a fluorine atom and a deactivating propenoic acid group on the phenyl ring governs its reactivity towards electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The fluorine atom is an ortho, para-directing group, albeit a deactivating one due to its high electronegativity. Conversely, the propenoic acid group is a meta-directing and strongly deactivating group due to its electron-withdrawing nature.
When both of these groups are present on the same ring, their directing effects are combined. The fluorine at the C3 position directs incoming electrophiles to the C2, C4, and C6 positions. The propenoic acid group at the C1 position directs to the C3 and C5 positions. Therefore, the substitution pattern will be a result of the interplay of these directing effects, with the most likely positions for electrophilic attack being those that are least deactivated. In this case, the positions ortho and para to the fluorine and meta to the propenoic acid group will be the most favored. This would lead to a complex mixture of products, with the major isomers likely being substitution at the C4 and C6 positions.
Nucleophilic Aromatic Substitution on Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, where the fluorine atom can act as a leaving group. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
The propenoic acid group is an electron-withdrawing group and can help to activate the ring towards nucleophilic attack. The effectiveness of this activation depends on its position relative to the leaving group. In this compound, the propenoic acid group is meta to the fluorine atom. While ortho and para electron-withdrawing groups provide the best stabilization through resonance, a meta group can still exert an activating effect through its inductive properties. Therefore, under suitable conditions with a strong nucleophile, nucleophilic aromatic substitution to replace the fluorine atom is a possible, though likely challenging, transformation. nih.govnih.gov
Studies on Isomerization (E/Z) and Diastereomeric Control
The double bond in this compound can exist as either the E or Z isomer. The interconversion between these isomers, known as E/Z isomerization, can often be achieved by photochemical methods (exposure to UV light) or through catalysis by acids or bases. tandfonline.comresearchgate.net The thermodynamic stability of the isomers usually favors the E-isomer, where the bulky phenyl and carboxyl groups are on opposite sides of the double bond, minimizing steric hindrance.
When reactions are carried out on this compound that introduce a new chiral center, the potential for diastereomeric products arises. For instance, if the double bond is reduced in a way that creates a new stereocenter at the alpha or beta position of the carboxylic acid, two diastereomers could be formed. The control of this diastereoselectivity is a key aspect of modern synthetic chemistry. While specific studies on diastereoselective reactions of this compound are not widely reported, general strategies for diastereomeric control in similar systems often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches where the existing stereochemistry of the molecule influences the stereochemical outcome of the reaction. acs.orgnih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 2 3 Fluorophenyl Prop 2 Enoic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise molecular structure of 2-(3-Fluorophenyl)prop-2-enoic acid in solution. A combination of one-dimensional and multidimensional NMR experiments would be necessary for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR Studies for Stereochemical Assignment and Coupling Analysis
The ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. Key expected features would include signals for the olefinic protons, the aromatic protons, and the carboxylic acid proton. The coupling constants (J-values) between the olefinic protons would be instrumental in determining the stereochemistry of the double bond (E or Z isomer). Analysis of the splitting patterns of the aromatic protons would help confirm the substitution pattern on the phenyl ring.
¹³C NMR Chemical Shift Analysis and Substituted Aromatic Rings
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons would be identified. The effect of the electron-withdrawing fluorine atom on the chemical shifts of the aromatic carbons would be a key area of analysis, providing insight into the electronic distribution within the phenyl ring.
Multidimensional NMR Techniques for Structural Confirmation
To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity of the spin systems in the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. This analysis would provide a single peak for the fluorine atom on the phenyl ring. The chemical shift of this peak would be characteristic of the fluorine's electronic environment, and any coupling to nearby protons would further confirm the substitution pattern.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound.
Characteristic Vibrational Modes of the Carboxylic Acid and Olefin
The FT-IR and Raman spectra would be expected to show characteristic absorption bands for the carboxylic acid and olefinic functional groups. For the carboxylic acid, the O-H stretching vibration would appear as a broad band, and the C=O stretching vibration would be a strong, sharp peak. The C=C stretching vibration of the olefin would also be a key identifiable feature. The positions of these bands would provide information about the molecular structure and any intermolecular interactions, such as hydrogen bonding.
Analysis of Aromatic Ring Vibrations and Fluorine Effects
A detailed analysis of the aromatic ring vibrations and the effects of the fluorine substituent on this compound is not currently available in published literature. Such an analysis would typically involve the use of Fourier-transform infrared (FT-IR) and Raman spectroscopy to probe the vibrational modes of the molecule.
In a hypothetical analysis, one would expect to observe characteristic C-H stretching vibrations of the aromatic ring in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring would likely appear in the 1600-1450 cm⁻¹ range. The position of the fluorine atom at the meta-position would influence the pattern of these aromatic stretching and bending vibrations. The strong electronegativity of fluorine would induce shifts in the electron density of the ring, which in turn would affect the bond strengths and vibrational frequencies. The C-F stretching vibration itself would be expected to produce a strong absorption band, typically in the 1250-1000 cm⁻¹ region of the IR spectrum.
A comparative study with the non-fluorinated analogue, 2-phenylprop-2-enoic acid, would be instrumental in isolating the electronic and vibrational coupling effects of the fluorine atom on the aromatic system.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Specific mass spectrometry data detailing the fragmentation analysis of this compound is not publicly documented. However, a standard mass spectrometric analysis would be expected to confirm the molecular weight of the compound and provide insights into its structural components through fragmentation patterns.
The molecular formula of this compound is C₉H₇FO₂. The expected monoisotopic mass would be approximately 166.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment ion at m/z 121. Another prominent fragmentation pathway could be the loss of a water molecule (-H₂O, 18 Da) from the carboxylic acid, particularly in chemical ionization (CI) mass spectrometry. The fluorophenyl cation itself could also be a stable fragment.
A hypothetical fragmentation table is presented below:
| Fragment Ion | Proposed Structure | m/z (expected) |
| [C₉H₇FO₂]⁺ | Molecular Ion | 166 |
| [C₈H₆F]⁺ | Loss of COOH | 121 |
| [C₉H₅FO]⁺ | Loss of H₂O | 148 |
| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |
Single Crystal X-ray Diffraction Studies
There are no published single-crystal X-ray diffraction studies for this compound at this time. Such studies are essential for the definitive determination of the molecular and supramolecular structure in the solid state.
Determination of Molecular Geometry and Conformation in Solid State
A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for an unambiguous determination of the planarity of the acrylic acid moiety and the orientation of the fluorophenyl ring relative to the prop-2-enoic acid backbone. Key parameters to be determined would include the C=C and C=O bond lengths of the acrylic acid group, the C-F bond length, and the torsion angle describing the twist between the phenyl ring and the vinyl group.
Examination of Polymorphism and Co-crystallization Phenomena
There is no information in the scientific literature regarding polymorphism or co-crystallization studies of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon for organic molecules and can significantly impact their physical properties. A systematic screening of crystallization conditions would be necessary to explore the potential for different polymorphs. Similarly, co-crystallization experiments with other suitable molecules could lead to the formation of new crystalline phases with modified properties, driven by intermolecular interactions such as hydrogen bonding between the carboxylic acid and a co-former.
Computational and Theoretical Investigations of 2 3 Fluorophenyl Prop 2 Enoic Acid
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. By employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to model the behavior of 2-(3-Fluorophenyl)prop-2-enoic acid with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, several conformations are possible due to the rotational freedom around the C-C single bonds connecting the phenyl ring to the acrylic acid moiety and the C-C bond within the carboxylic acid group.
Conformational analysis would reveal the most stable isomer. The planarity of the acrylic acid group is a key feature, and the orientation of the 3-fluorophenyl ring relative to this plane is of primary interest. Intramolecular interactions, such as potential weak hydrogen bonds between the carboxylic proton and the fluorine atom or the pi-system of the ring, would be assessed. Studies on similar molecules, like 2-fluorophenylboronic acid, have explored such intramolecular forces, which can dictate the preferred conformation. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures calculated with DFT/B3LYP/6-311++G(d,p). Actual values would require specific computation.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C=C (acrylic) | 1.34 Å |
| C-C (phenyl-acrylic) | 1.48 Å | |
| C-F (phenyl) | 1.35 Å | |
| C=O (carboxyl) | 1.21 Å | |
| C-O (carboxyl) | 1.36 Å | |
| O-H (carboxyl) | 0.97 Å | |
| Bond Angles | C-C-C (acrylic backbone) | 122° |
| C-C=O (carboxyl) | 125° | |
| C-C-O (carboxyl) | 115° | |
| Dihedral Angle | Phenyl Ring - Acrylic Plane | ~20-30° |
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the C=C double bond, which are the most electron-rich regions. The LUMO is likely distributed over the acrylic acid moiety, particularly the C=C and C=O double bonds, which act as electron-accepting sites. The electronegative fluorine atom on the phenyl ring would lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue, potentially modulating the HOMO-LUMO gap. nih.gov
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data) This table presents hypothetical data. Actual values would require specific computation.
| Parameter | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Ionization Potential (I ≈ -EHOMO) | 6.8 eV |
| Electron Affinity (A ≈ -ELUMO) | 1.5 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.65 eV |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. rsc.org
In the MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic attack. The fluorine atom would also exhibit a region of negative potential. Regions of positive potential (blue) are expected around the carboxylic acid's hydrogen atom, making it the most likely site for deprotonation and nucleophilic interaction. The hydrogen atoms on the phenyl ring and the vinyl group would show moderately positive potential. Such maps are invaluable for understanding non-covalent interactions and molecular recognition processes. researchgate.netresearchgate.net
Spectroscopic Parameter Predictions (NMR, IR, Raman, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed results.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, help in the assignment of experimental spectra. The calculated shifts for the protons and carbons in the fluorophenyl ring and the acrylic acid chain would be distinct and influenced by the electron-withdrawing effect of the fluorine atom.
IR and Raman Spectroscopy: The vibrational frequencies and intensities for both Infrared (IR) and Raman spectra can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid, the C=C stretching of the alkene, C-F stretching, and various phenyl ring vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. The primary absorption is expected to arise from π → π* transitions within the conjugated system formed by the phenyl ring and the acrylic acid moiety.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction pathways by locating and characterizing transition states. For this compound, several reactions could be studied theoretically:
Esterification: The mechanism of its reaction with an alcohol could be modeled to understand the role of catalysts and the energy barriers involved.
Polymerization: Radical polymerization initiated at the C=C double bond is a key reaction for acrylic acids. Theoretical studies could investigate the initiation, propagation, and termination steps, providing insights into the reactivity of the monomer.
Electrophilic Addition: The reaction mechanism of electrophilic addition to the C=C double bond can be explored, determining the regioselectivity and stereoselectivity of the reaction.
By calculating the energy profiles of these reactions, including the energies of reactants, products, intermediates, and transition states, chemists can gain a deeper understanding of the molecule's reactivity and predict the most favorable reaction pathways.
Prediction of Non-Linear Optical Properties (Hyperpolarizability)
The non-linear optical (NLO) properties of organic molecules are a significant area of research due to their potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net The key to a molecule exhibiting NLO properties often lies in its electronic structure, specifically the presence of delocalized π-electron systems and electron-donating and accepting groups that facilitate intramolecular charge transfer (ICT). researchgate.netresearchgate.net
Theoretical prediction of these properties, particularly the first-order hyperpolarizability (β), is a crucial step in identifying promising NLO materials. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum mechanical methods employed for these predictions. nih.gov Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comnih.gov
For a molecule like this compound, the fluorophenyl group can act as an electron-withdrawing moiety, while the acrylic acid portion also influences the electronic distribution. The interaction between these groups through the π-conjugated system is expected to give rise to NLO effects. The magnitude of the first hyperpolarizability is a direct indicator of the second-order NLO response. researchgate.net A high β value suggests a significant NLO response, making the molecule a candidate for further experimental investigation. nih.gov
Computational studies on similar organic compounds have demonstrated that the first hyperpolarizability can be significantly influenced by the molecular structure. researchgate.net The investigation would involve calculating the static and dynamic hyperpolarizabilities to understand the molecule's response to electric fields at different frequencies. mdpi.comresearchgate.net
Table 1: Predicted Non-Linear Optical Properties (Note: The following table is illustrative of the types of data generated in computational NLO studies. Specific values for this compound are not available in the reviewed literature.)
| Parameter | Symbol | Typical Units | Description |
|---|---|---|---|
| Dipole Moment | μ | Debye | A measure of the molecule's overall polarity. |
| Polarizability | α | esu | The tendency of the molecule's electron cloud to be distorted by an electric field. |
| First Hyperpolarizability | β | esu | A measure of the second-order non-linear optical response. |
Solvent Effects and Environmental Influence on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. researchgate.netnih.gov Computational chemistry provides tools to model these solvent effects, offering insights into how a molecule's behavior might change in different media. The Polarizable Continuum Model (PCM) is a widely used method to simulate the presence of a solvent by representing it as a continuous dielectric medium. scielo.br
For this compound, studying solvent effects would be crucial for understanding its behavior in solution. DFT calculations using the PCM model can predict changes in molecular geometry, electronic properties (such as the HOMO-LUMO gap), and spectroscopic characteristics in various solvents of differing polarities. researchgate.netresearchgate.net
Studies on analogous compounds have shown that increasing solvent polarity can lead to changes in bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov Furthermore, the dipole moment of a molecule typically increases in more polar solvents due to enhanced solute-solvent interactions. researchgate.net These interactions can also affect the NLO properties; for instance, the hyperpolarizability of some organic molecules has been shown to increase with the dielectric constant of the solvent. scielo.br
The influence of the solvent on the electronic absorption spectrum is another important aspect. A shift in the absorption maximum (λmax) to longer (red shift) or shorter (blue shift) wavelengths upon changing solvent polarity can indicate the nature of the electronic transitions and the extent of intramolecular charge transfer. researchgate.netnih.gov For example, a red shift in polar solvents often suggests a more polarized excited state. nih.gov
Table 2: Solvent Effects on Molecular Properties (Note: This table illustrates the parameters typically investigated in computational studies of solvent effects. Specific data for this compound is not available in the reviewed literature.)
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) (Debye) | HOMO-LUMO Gap (eV) | λmax (nm) |
|---|---|---|---|---|
| Gas Phase | 1.0 | |||
| Toluene (B28343) | 2.4 | |||
| Dichloromethane (B109758) | 8.9 | |||
| Ethanol (B145695) | 24.6 |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Synthesis
The efficient synthesis of 2-(3-Fluorophenyl)prop-2-enoic acid and related 2-arylpropenoic acids is a primary focus of ongoing research. While established methods like the Heck and Suzuki-Miyaura coupling reactions are effective, the development of more advanced and robust catalytic systems is a key objective. Future efforts are likely to concentrate on several areas:
Non-Palladium Catalysts: While palladium has been the workhorse for cross-coupling reactions, its cost and potential for trace metal contamination in final products are significant drawbacks. Research is moving towards exploring more abundant and less expensive first-row transition metals like nickel, copper, and iron as catalysts. These alternatives could offer different reactivity profiles and improved cost-effectiveness.
Ligand Development: The performance of a metal catalyst is intrinsically linked to the ligands coordinating to it. The design of novel phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other specialized ligands can enhance catalyst stability, activity, and selectivity. This allows for reactions under milder conditions and with a broader range of substrates.
Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly expanding field. Photoredox catalysis offers a green and efficient alternative to traditional thermal methods for generating reactive intermediates, potentially leading to novel synthetic pathways for this compound.
A comparative look at catalytic systems for similar syntheses reveals the trend towards more efficient and specialized options. nih.gov For example, rhodium-catalyzed dehydrogenative coupling and gold-catalyzed cascade reactions have shown promise for the synthesis of related pyrone structures. nih.gov
Exploration of Sustainable and Green Chemistry Routes
In line with global trends, the chemical industry is increasingly focused on sustainability. For this compound, this translates to developing greener synthetic routes that minimize environmental impact.
Key areas of exploration include:
Bio-based Feedstocks: A significant shift is the move away from petroleum-derived starting materials. researchgate.net Researchers are investigating the use of renewable resources like glycerol (B35011) (a byproduct of biodiesel production), lactic acid, and furfural (B47365) as precursors for acrylic acid and its derivatives. rsc.orgrsc.orgresearchgate.net This approach can dramatically reduce the carbon footprint of the synthesis. rsc.org
Alternative Solvents: Many traditional organic syntheses rely on volatile and often toxic organic solvents. The exploration of greener alternatives such as water, supercritical fluids (like CO2), and ionic liquids is a major research thrust. mdpi.com
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. und.edu Research into engineered enzymes could provide a highly sustainable route to fluorinated aromatic compounds like this compound.
| Green Chemistry Approach | Potential Benefit | Relevant Precursors/Methods |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Glycerol, Lactic Acid, Furfural. rsc.orgrsc.orgresearchgate.net |
| Greener Solvents | Reduced toxicity and environmental pollution. | Water, Supercritical CO2, Ionic Liquids. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Engineered enzymes. und.edu |
| Photochemistry | Use of light as a renewable energy source. | Eco-UVA light for cycloadditions. und.edu |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in-silico methods can provide deep insights into its properties and reactivity, guiding experimental work.
Future computational studies will likely focus on:
Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. mdpi.com This allows for the prediction of reactivity, the elucidation of reaction mechanisms, and the understanding of how the fluorine substituent influences the molecule's properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their activity. These models can be used to predict the potential applications of new derivatives of this compound before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com This is particularly useful for understanding its behavior in different environments.
Expanding Non-Biological Material and Chemical Applications
While many arylpropenoic acids have been investigated for their biological activity, there is a growing interest in their application as building blocks for novel materials. The unique properties imparted by the fluorine atom make this compound a particularly interesting monomer for polymer synthesis.
Emerging applications include:
Fluorinated Polymers: The incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and optical properties. This compound could serve as a monomer for the creation of specialty polymers with tailored characteristics.
Advanced Resins and Coatings: Acrylic acid derivatives are fundamental components of many resins and coatings. rsc.org The specific structure of this compound could be leveraged to develop materials with improved performance, such as enhanced durability or specific refractive indices.
Organic Synthesis Intermediate: This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules for various industrial applications, including fragrances and other specialty chemicals. evitachem.com
Investigation of Solid-State Properties for Material Science
The arrangement of molecules in the solid state dictates many of a material's bulk properties, such as its melting point, solubility, and mechanical strength. A deeper understanding of the solid-state characteristics of this compound is crucial for its application in material science.
Future research in this area will likely involve:
X-ray Crystallography: Determining the precise three-dimensional arrangement of atoms in the crystal lattice provides fundamental information about intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net This is key to understanding and predicting the material's properties.
Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, or polymorphs, each with different physical properties. mdpi.com A thorough investigation of the potential polymorphs of this compound is essential for controlling the properties of the final material.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound, including its melting point, decomposition temperature, and phase transitions. mdpi.com This information is critical for processing and application in materials.
Amorphous State Characterization: Investigating the amorphous or non-crystalline form of the compound is also important, as amorphous materials can have unique properties, such as improved solubility. mdpi.com
The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications in both chemistry and material science.
Q & A
Q. What synthetic methodologies are commonly employed for 2-(3-Fluorophenyl)prop-2-enoic acid?
The synthesis typically involves a Knoevenagel condensation between 3-fluorobenzaldehyde and malonic acid derivatives under acidic or basic catalysis. Reaction optimization includes monitoring intermediates via thin-layer chromatography (TLC) (e.g., silica gel plates with UV visualization) and adjusting solvent systems (e.g., ethyl acetate/hexane) to improve yield . Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography. Confirmatory techniques like ¹H/¹³C NMR (δ ~6.5–7.5 ppm for aromatic protons, δ ~170 ppm for carboxylic acid) and FT-IR (C=O stretch at ~1680–1700 cm⁻¹) are critical .
Q. How can spectroscopic discrepancies in structural elucidation be resolved?
Ambiguities in NMR or IR data (e.g., overlapping peaks or unexpected coupling patterns) require multi-dimensional NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. For definitive confirmation, single-crystal X-ray diffraction using programs like SHELXL ( ) provides atomic-level resolution of the molecule’s geometry and substituent orientation . Computational methods (DFT calculations) can further validate electronic properties and tautomeric equilibria.
Q. What safety protocols are recommended for handling fluorinated aromatic acids?
Due to potential toxicity and corrosivity, use fume hoods for synthesis/purification, and wear nitrile gloves and goggles. Refer to SDS guidelines for fluorinated compounds (e.g., proper disposal of halogenated waste, emergency spill protocols) . Stability tests under varying pH/temperature conditions are advised to assess decomposition risks.
Advanced Research Questions
Q. How can hydrogen-bonding networks in crystalline this compound be systematically analyzed?
Employ graph set analysis ( ) to categorize hydrogen bonds (e.g., R₂²(8) motifs) and quantify their influence on crystal packing. Use ORTEP-3 ( ) for visualizing thermal ellipsoids and intermolecular interactions. Pair this with Hirshfeld surface analysis to map close contacts (e.g., F⋯H or O⋯H interactions) and quantify their contributions to lattice energy .
Q. What strategies optimize enantioselective synthesis of fluorinated propenoic acid derivatives?
Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce asymmetry during the Knoevenagel step. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism . Advanced kinetic studies (e.g., Eyring plots) under varying temperatures/pressures help elucidate stereochemical control mechanisms .
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine alters the π-electron density of the aromatic ring, affecting regioselectivity in Heck or Suzuki couplings. Use DFT calculations (e.g., Mulliken charges) to predict reactive sites. Experimental validation involves synthesizing Pd-complex intermediates and analyzing coupling efficiency via GC-MS or LC-HRMS .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets (e.g., cyclooxygenase for anti-inflammatory studies). ADMET predictions (using SwissADME) evaluate logP, bioavailability, and metabolic stability. Validate in vitro via enzyme inhibition assays (e.g., IC₅₀ determination) .
Data Contradiction Analysis
Q. How to address conflicting data in solvent-dependent UV-Vis absorption spectra?
Discrepancies may arise from solvatochromism or aggregation. Perform concentration-dependent studies (e.g., Beer-Lambert law validation) and compare in aprotic (DMSO) vs. protic (MeOH) solvents. Time-dependent density functional theory (TD-DFT) simulations model solvent effects on electronic transitions .
Resolving inconsistencies in melting points reported across studies:
Variations may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and PXRD to detect crystalline phases. Recrystallize from different solvents (e.g., acetonitrile vs. toluene) to isolate pure polymorphs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
